Tert-butyl 4-bromobutanoate
CAS No.: 110611-91-1
Cat. No.: VC20740682
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110611-91-1 |
---|---|
Molecular Formula | C8H15BrO2 |
Molecular Weight | 223.11 g/mol |
IUPAC Name | tert-butyl 4-bromobutanoate |
Standard InChI | InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 |
Standard InChI Key | HJEZRYIJNHAIGY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCCBr |
Canonical SMILES | CC(C)(C)OC(=O)CCCBr |
Basic Identification and Properties
Chemical Identity
Tert-butyl 4-bromobutanoate (CAS 110661-91-1) is an organic compound also known as tert-Butyl 4-bromobutyrate . It possesses a molecular formula of C8H15BrO2 and a molecular weight of 223.107 g/mol . The compound consists of a four-carbon chain with a terminal bromine atom and a tert-butyl ester group. This structure provides it with unique chemical reactivity that is valuable in organic synthesis.
Physical Characteristics
The compound presents as a colorless liquid that dissolves readily in common organic solvents including ethanol, acetone, and chloroform . This solubility profile facilitates its use in various laboratory procedures and synthetic applications. Its physical state at room temperature makes it convenient for handling in laboratory settings, though appropriate safety measures must be observed.
Structural Features and Chemical Composition
Molecular Structure
Tert-butyl 4-bromobutanoate contains a four-carbon chain where one end bears a bromine atom (the functional leaving group) and the other end contains a tert-butyl ester group. The ester linkage connects the carboxylic acid portion to the tert-butyl group, providing selective reactivity and protection of the carboxylic acid function. This structural arrangement is crucial for its role in organic synthesis.
Chemical Properties
The compound's reactivity is primarily determined by the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. The tert-butyl ester group offers steric hindrance and can be selectively cleaved under acidic conditions, making it useful as a protecting group in multi-step syntheses. This dual functionality enables selective transformations in complex molecular scaffolds.
Synthesis Methods
Laboratory Preparation
Tert-butyl 4-bromobutanoate can be synthesized from tert-Butyl 4-hydroxybutanoate through a bromination reaction. According to documented procedures, this synthesis involves dissolving tert-Butyl 4-hydroxybutanoate (250 mg, 1.6 mmol) and carbon tetrabromide (1.0 g, 3.1 mmol) in tetrahydrofuran (5 mL) in an ice bath . The reaction mixture is then allowed to reach room temperature and stirred for 16 hours. After filtration and solvent removal, the product is purified by column chromatography using ethyl acetate/hexane (5/95) as the eluent, yielding the compound as a yellow oil (247 mg, 71%) .
Spectroscopic Characterization
The compound can be characterized by 1H NMR spectroscopy. The characteristic signals include a triplet at δ 3.47 ppm (J = 6.8 Hz) corresponding to the -CH2Br group, a triplet at δ 2.42 ppm (J = 6.8 Hz) for the -CH2CO2C(CH3)3 group, a quintet at δ 2.17 ppm (J = 6.8 Hz) for the middle methylene group, and a singlet at δ 1.44 ppm representing the nine protons of the tert-butyl group .
Applications in Chemical Synthesis
Organic Chemistry Applications
Tert-butyl 4-bromobutanoate serves as a valuable reagent in organic synthesis, particularly in the preparation of β-ketoesters and β-lactones . The compound's utility stems from its ability to participate in alkylation reactions, where the bromine atom serves as a leaving group, allowing for nucleophilic substitution reactions.
Pharmaceutical Applications
The compound plays a significant role in pharmaceutical development and medicinal chemistry. It functions as an alkylating agent, facilitating the addition of alkyl groups to molecules . This transformation can alter the structure and function of the target molecules, potentially affecting their biological activities and pharmacological properties. The compound's versatility makes it particularly valuable in the synthesis of complex pharmaceutical intermediates.
Agrochemical Synthesis
Reaction Chemistry
O-Alkylation Reactions
One of the documented applications of tert-butyl 4-bromobutanoate is in O-alkylation reactions. For example, it has been used in the synthesis of methyl 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoate through the alkylation of methyl-4-nitro-3-hydroxybenzoate . This reaction exemplifies the compound's utility in introducing the tert-butoxycarbonyl-protected butanoate chain to phenolic hydroxyl groups.
Synthetic Pathways
The following table summarizes key synthetic applications of tert-butyl 4-bromobutanoate:
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